3-Hydroxy-3-methylbutyl benzoate
Description
Benzoate esters are derivatives of benzoic acid, characterized by an ester functional group formed via the reaction of benzoic acid (or its derivatives) with alcohols. These compounds exhibit diverse physicochemical properties and biological activities, making them valuable in pharmaceuticals, fragrances, and industrial applications . 3-Hydroxy-3-methylbutyl benzoate is a benzoate ester featuring a hydroxylated branched-chain alcohol moiety (3-hydroxy-3-methylbutanol) esterified to benzoic acid.
Synthesis of such esters typically involves acid-catalyzed esterification between benzoic acid derivatives (e.g., acyl chlorides) and alcohols or transesterification reactions . For example, highlights the synthesis of an N,O-bidentate compound via reaction of 3-methylbenzoyl chloride with a branched amino alcohol, a methodology that could be adapted for synthesizing this compound.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3-hydroxy-3-methylbutyl) benzoate |
InChI |
InChI=1S/C12H16O3/c1-12(2,14)8-9-15-11(13)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3 |
InChI Key |
WKBUJESSUGVIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzoate Esters
Structural and Functional Group Analysis
The structural diversity of benzoate esters arises from variations in the alcohol moiety. Key comparisons include:
Physicochemical Properties
Odor Profiles :
- Solubility and Stability: Hydroxyl groups increase polarity, likely improving water solubility relative to non-hydroxylated esters (e.g., methyl benzoate). notes that benzoate’s pKa (~4.2) influences its behavior in aqueous systems, suggesting pH-dependent solubility for hydroxylated derivatives.
Metabolic and Environmental Fate
- Degradation Pathways : Microbial degradation of benzoate esters often proceeds via the β-ketoadipate pathway, as seen in Rhodococcus sp. CS-1 . Hydroxylated esters like this compound may undergo additional oxidative steps, altering degradation kinetics.
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